
2-Bromo-1-(bromomethyl)-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(bromomethyl)-1-methylcyclopropane is an organic compound that belongs to the class of cyclopropanes. It is characterized by a three-membered cyclopropane ring substituted with two bromine atoms and a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-1-methylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds efficiently, yielding the desired product in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more sustainable brominating agents is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted cyclopropanes.
Elimination: Formation of alkenes.
Oxidation: Formation of cyclopropanones or carboxylic acids.
Reduction: Formation of cyclopropylmethanes.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-1-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropene: A compound with a similar bromine and methyl substitution but with a different ring structure.
2-Bromo-1,3-bis(bromomethyl)benzene: Another brominated compound with multiple bromomethyl groups but on a benzene ring.
Uniqueness
2-Bromo-1-(bromomethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it distinct from other brominated compounds with different ring structures or substitution patterns .
Properties
Molecular Formula |
C5H8Br2 |
|---|---|
Molecular Weight |
227.92 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3 |
InChI Key |
RHKKJPVXVNWTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


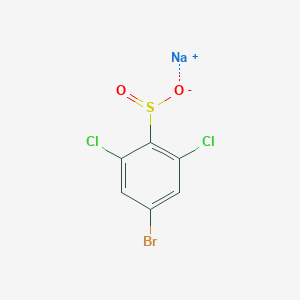

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
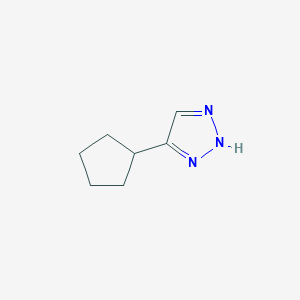



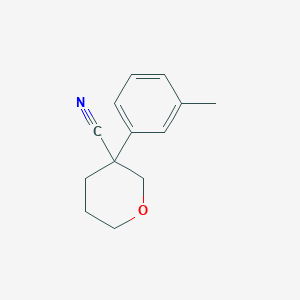
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
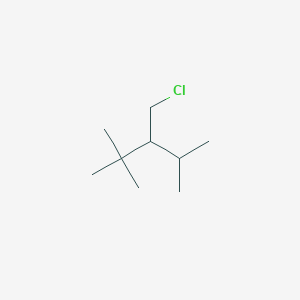

![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
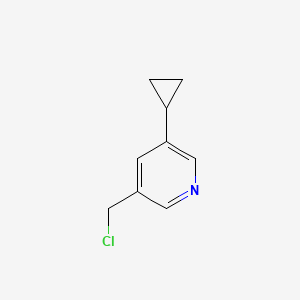
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
